1,2-Dimethyl-6-(trifluoromethyl)piperazine
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Overview
Description
1,2-Dimethyl-6-(trifluoromethyl)piperazine is a chemical compound with the molecular formula C7H13F3N2. It is a piperazine derivative characterized by the presence of two methyl groups and a trifluoromethyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 1,2-Dimethyl-6-(trifluoromethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diaminopropane with trifluoroacetic anhydride, followed by methylation using methyl iodide in the presence of a base such as sodium carbonate . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide, to achieve the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,2-Dimethyl-6-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxides, while reduction yields reduced piperazine derivatives .
Scientific Research Applications
1,2-Dimethyl-6-(trifluoromethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
1,2-Dimethyl-6-(trifluoromethyl)piperazine can be compared with other piperazine derivatives, such as:
1,4-Dimethylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(Trifluoromethyl)piperazine: Contains only one methyl group and a trifluoromethyl group, leading to variations in reactivity and applications.
1,2-Dimethylpiperazine:
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
1,2-Dimethyl-6-(trifluoromethyl)piperazine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperazine ring substituted with two methyl groups and a trifluoromethyl group. The trifluoromethyl moiety is known to enhance lipophilicity and alter the electronic properties of the compound, potentially affecting its biological interactions.
Synthesis Methods:
- The compound can be synthesized through various methods involving the alkylation of piperazine derivatives with trifluoromethylating agents. Specific reaction conditions and reagents can significantly influence the yield and purity of the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group may facilitate binding to specific sites, enhancing the compound's efficacy.
Pharmacological Properties
-
Antimicrobial Activity:
- Studies have shown that derivatives of piperazine can exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains.
- Cytotoxicity:
- Serotonin Receptor Binding:
Study on Piperazine Derivatives
A study investigated a series of N,N-disubstituted piperazines containing trifluoromethyl groups. These compounds were assessed for their binding affinity to serotonin receptors and their cytotoxic effects on human cell lines. The results indicated that modifications in the piperazine structure significantly affected both receptor binding and cytotoxicity profiles .
Antichlamydial Activity
Another investigation focused on piperazine-based compounds for their antichlamydial activity. The results suggested that specific substitutions in the piperazine ring could enhance activity against Chlamydia, supporting the idea that this compound may also possess similar properties .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-TFMPP | Trifluoromethyl group | High cytotoxicity; serotonin receptor binding |
MDBP | Methylenedioxy group | Moderate receptor affinity; lower cytotoxicity |
This compound | Trifluoromethyl + dimethyl groups | Potential antimicrobial and receptor activity |
Properties
IUPAC Name |
1,2-dimethyl-6-(trifluoromethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-5-3-11-4-6(12(5)2)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMLFFPIDIMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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